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1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide

Cat. No.: B1617336
CAS No.: 503-41-3
M. Wt: 188.18 g/mol
InChI Key: VSANMHWDSONVEE-UHFFFAOYSA-N
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Description

Contextualizing Cyclic Sulfone Chemistry and Dioxadithiane Derivatives

Cyclic sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') incorporated into a ring structure. ataman-chemicals.com The sulfone group, with its central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a strong hydrogen-bond acceptor, a feature that makes these compounds of particular interest in medicinal chemistry and materials science. ataman-chemicals.comgoogle.com Cyclic sulfones serve as important intermediates in organic synthesis, in part because the sulfonyl group can be a good leaving group or can be used to activate adjacent parts of a molecule for further transformation. google.com

1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide is a specific type of cyclic sulfone derivative known as a cyclic sulfate (B86663) ester. Its six-membered heterocyclic ring contains two sulfur atoms and two oxygen atoms, with each sulfur atom also being part of a sulfonyl group. This structure imparts significant ring strain and high reactivity to the molecule, particularly towards nucleophiles. As a cyclic sulfate, it undergoes reactions that can open the ring, making it a potent alkylating agent and a precursor for introducing sulfonate groups into other molecules. atamanchemicals.com

Historical Perspectives and Early Investigations of Carbyl Sulfate

The first report of the compound now known as this compound, or carbyl sulfate, dates back to the 1830s. The work of V. Regnault in 1838 and Heinrich Gustav Magnus in 1839 described the formation of this compound from the reaction of ethylene (B1197577) or anhydrous ethanol (B145695) with sulfur trioxide. google.comcapes.gov.br These early investigations laid the groundwork for understanding the fundamental reactivity of olefins with sulfonating agents.

Throughout the 20th century, research continued to refine the synthesis and explore the utility of carbyl sulfate. Industrial processes were developed for its production, typically involving the highly exothermic gas-phase reaction of ethylene and sulfur trioxide, which proceeds in nearly quantitative yield. atamanchemicals.com A 1933 patent highlighted a method for producing carbyl sulfate by reacting an olefin with a sulfonating agent in the presence of liquid sulfur dioxide, which helped to control the reaction temperature. nih.gov Studies in the mid-20th century further examined its reactions with various weak bases, such as alcohols, nitriles, and pyridine, contributing to a deeper understanding of its chemical behavior. biolchina.comsuntechem.com

Contemporary Research Significance and Scope for this compound

The primary contemporary significance of this compound lies in its role as a key intermediate for the industrial production of vinylsulfonic acid and its salts, particularly sodium vinyl sulfonate. atamanchemicals.comgoogle.com This conversion is achieved through the alkaline hydrolysis of carbyl sulfate. ataman-chemicals.comgoogle.com The reaction is highly exothermic and requires careful control of temperature and pH to achieve a high yield of the desired vinyl sulfonate. ataman-chemicals.comgoogle.com The free acid can then be liberated by treating the sulfonate salt solution with a strong acid. google.com

Vinylsulfonic acid and its derivatives are valuable monomers used in the preparation of highly acidic or anionic polymers and copolymers. atamanchemicals.com These polymers have a range of applications, including:

Photoresists in the electronics industry. atamanchemicals.com

Ion-conductive polymer electrolyte membranes (PEMs) for fuel cells. atamanchemicals.com

Additives in nickel electroplating baths. atamanchemicals.com

Stabilizers for plastic dispersions. capes.gov.br

While carbyl sulfate itself is primarily an intermediate, the broader class of cyclic sulfur-containing compounds is under active investigation for other advanced applications. For instance, its isomer, 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide (also known as MMDS), has been studied extensively as an electrolyte additive for lithium-ion batteries to improve performance and cycle life at high temperatures. msesupplies.combruker.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound capes.gov.br
Other Names Carbyl sulfate, Ethanesulfonic acid, 2-hydroxy-, hydrogen sulfate, cyclic anhydride atamanchemicals.com
CAS Number 503-41-3 capes.gov.br
Molecular Formula C₂H₄O₆S₂ capes.gov.br
Molar Mass 188.18 g/mol capes.gov.br
Appearance Colorless, crystalline, hygroscopic solid atamanchemicals.com
Canonical SMILES O=S1(=O)OCCS(=O)(=O)O1 atamanchemicals.com
InChI Key VSANMHWDSONVEE-UHFFFAOYSA-N atamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O6S2 B1617336 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide CAS No. 503-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide
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InChI

InChI=1S/C2H4O6S2/c3-9(4)2-1-7-10(5,6)8-9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSANMHWDSONVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)OS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060119
Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

503-41-3
Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide
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Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide
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Record name 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide
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Synthetic Methodologies for 1,3,2,4 Dioxadithiane 2,2,4,4 Tetraoxide

Direct Synthesis Routes

The most commercially significant and efficient methods for producing carbyl sulfate (B86663) involve the direct reaction of its fundamental building blocks. These routes are characterized by their high atom economy and yield.

Gas-Phase Reactions of Ethylene (B1197577) and Sulfur Trioxide

The principal industrial method for synthesizing carbyl sulfate is the direct, highly exothermic gas-phase reaction between ethylene (C₂H₄) and sulfur trioxide (SO₃). wikipedia.org This process is known to produce the target compound in nearly quantitative yields. acs.org

The reaction involves passing gaseous ethylene and sulfur trioxide through a reactor. To manage the significant heat of reaction, which is approximately 800 kcal/kg, and to optimize yield, an excess of ethylene is typically used. wikipedia.orgacs.org The apparatus for this vapor-phase reaction generally consists of a system to introduce the gaseous reactants into a reaction chamber, followed by a condenser to collect the product. acs.orgresearchgate.net The resulting carbyl sulfate is a clear liquid or a white crystalline solid that is often used immediately in subsequent chemical transformations without isolation. wikipedia.orgacs.org

Table 1: Representative Conditions for Gas-Phase Synthesis of Carbyl Sulfate

Reactants Phase Key Conditions Yield Reference

Alternative Reactants and Sulfonating Agents in 1,3,2,4-Dioxadithiane 2,2,4,4-Tetraoxide Synthesis

While the direct combination of ethylene and sulfur trioxide is standard, variations in both the ethylene source and the sulfonating agent are documented. These alternatives can be advantageous depending on the available starting materials and desired reaction conditions.

Instead of gaseous ethylene, compounds that generate ethylene in situ under the strong acidic and dehydrating conditions of the reaction can be employed. wikipedia.org These precursors include accessible chemicals like ethanol (B145695) and diethyl ether. wikipedia.orgacs.org

The highly reactive sulfur trioxide can also be replaced by other potent sulfonating agents. wikipedia.org The choice of agent can modulate reactivity and may be dictated by handling requirements and process specifics. Common alternatives are listed in the table below.

Table 2: Alternative Sulfonating Agents for Carbyl Sulfate Synthesis

Sulfonating Agent Formula Notes Reference
Disulfuric Acid (Oleum) H₂S₂O₇ A solution of SO₃ in H₂SO₄; provides a source of SO₃. wikipedia.org

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to carbyl sulfate and related dioxadithiane scaffolds involve the formation of an open-chain precursor followed by a ring-closing step or the chemical modification of a pre-existing heterocyclic ring.

Cyclization Reactions in the Formation of Dioxadithiane Scaffolds

Oxidative Approaches to Cyclic Sulfones

The synthesis of cyclic sulfones often involves the oxidation of a corresponding cyclic sulfide. acs.org This strategy focuses on first constructing the heterocyclic ring containing sulfur in a lower oxidation state, followed by an oxidation step to generate the sulfone (C-SO₂-C) functionality. While carbyl sulfate is a cyclic sulfate (containing C-O-SO₂-O linkages) and is synthesized from sulfur trioxide where the sulfur is already in its highest +6 oxidation state, the oxidative approach is fundamental in the synthesis of structurally related cyclic sulfones.

For example, 1,3-dithiolanes and 1,3-dithianes, which can be prepared from carbonyl compounds and dithiols, are common precursors to cyclic sulfones. organic-chemistry.org The oxidation of the sulfur atoms in these rings can be achieved using various oxidizing agents. acs.org A study on the antitumour agent leinamycin (B1244377) describes the oxidation of a 1,2-dithiolane (B1197483) precursor using dimethyldioxirane (B1199080) to form the novel 1,3-dioxo-1,2-dithiolane moiety. rsc.org Similarly, the photooxidation of trimethylene disulfide (1,2-dithiolane) in the presence of a sensitizer (B1316253) yields the corresponding disulfide monoxide. escholarship.org These oxidative transformations of pre-formed sulfur-containing rings represent a key synthetic strategy for accessing cyclic sulfur compounds with higher oxidation states.

Advanced Synthetic Strategies

Modern organic synthesis provides advanced methodologies for the construction of complex ring systems, including those containing sulfur. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic sulfones. ucsb.edu This strategy involves using a ruthenium-based catalyst to facilitate the intramolecular cyclization of an acyclic diene sulfone. ucsb.edu The versatility of RCM allows for the creation of five-, six-, and seven-membered cyclic sulfones from readily prepared acyclic precursors. ucsb.edu While typically applied to the formation of C-SO₂-C containing rings, the principles of RCM highlight advanced catalytic approaches for forming heterocyclic structures that could be conceptually applied to precursors for related sulfur-oxygen heterocycles.

Catalytic and Photocatalytic Methods in Dioxadithiane Synthesis

The conventional synthesis of carbyl sulfate is a direct addition reaction and is not typically characterized as a catalytic process. The reaction between ethylene and sulfur trioxide is highly exothermic and proceeds readily without the need for a catalyst to activate the reactants. nih.gov However, the broader field of organosulfur chemistry is continuously exploring catalytic systems to improve reaction conditions, selectivity, and safety.

While specific catalysts for the direct synthesis of carbyl sulfate are not widely documented, related sulfonation and sultone synthesis reactions often employ various catalysts. For instance, the synthesis of other sultones, which are cyclic esters of hydroxysulfonic acids, can involve expensive and specialized catalysts like rhodium and palladium, particularly for ring-closing reactions. mdpi.comresearchgate.net In the context of sulfonation, strong acids like sulfuric acid are integral to the process and can be considered to act in a catalytic manner to generate the active electrophile, SO₃.

Photocatalysis represents a modern frontier in organic synthesis, offering mild reaction conditions powered by visible light. nih.govnih.gov This approach has been successfully applied to form various carbon-sulfur bonds and to synthesize sulfur-containing compounds like sulfones and sulfonamides. nih.govnih.govrsc.org These methods often rely on a photocatalyst to generate highly reactive radical intermediates from stable precursors. nih.gov However, dedicated research on the application of photocatalytic methods for the specific synthesis of this compound has not been extensively reported. The development of such a method could potentially offer a pathway with enhanced control and under milder conditions compared to the highly exothermic conventional process.

Green Chemistry Principles in this compound Preparation

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. pro-metrics.org The synthesis of carbyl sulfate can be evaluated against these principles.

Atom Economy: The primary synthesis route, the direct addition of one molecule of ethylene to two molecules of sulfur trioxide, is theoretically 100% atom-economical, as all atoms of the reactants are incorporated into the final product. This aligns perfectly with a core principle of green chemistry.

Reagent and Solvent Safety: The traditional method uses sulfur trioxide, a highly reactive, corrosive, and hazardous substance. From a green chemistry perspective, using such reagents requires careful handling and containment to minimize risk. sbq.org.br An alternative process utilizes liquid sulfur dioxide as a solvent. google.com While sulfur dioxide is also a toxic gas, its use as a liquid solvent provides a significant advantage in controlling the highly exothermic reaction. It prevents spontaneous heating above its boiling point (-10 °C), thereby ensuring a milder and safer reaction course. google.com

Use of Renewable Feedstocks: The synthesis can utilize ethylene-forming agents such as ethanol or diethyl ether instead of ethylene gas. google.com Ethanol, in particular, can be produced from renewable biomass sources (bio-ethanol), which aligns with the green chemistry principle of using renewable rather than depleting feedstocks.

The table below provides an analysis of the conventional carbyl sulfate synthesis process based on selected green chemistry principles.

Green Chemistry PrincipleAnalysis of Carbyl Sulfate Synthesis (Ethylene + SO₃)
Atom Economy Excellent; the reaction is a direct addition with 100% theoretical atom economy.
Use of Less Hazardous Chemicals Poor; Sulfur trioxide is a highly hazardous and corrosive reagent.
Safer Solvents and Auxiliaries The solvent-free vapor phase reaction avoids solvent waste. The use of liquid SO₂ improves temperature control and safety, though SO₂ itself is hazardous. google.com
Energy Efficiency The reaction is highly exothermic, requiring energy for cooling rather than heating. nih.gov
Use of Renewable Feedstocks Possible; Ethylene can be sourced from fossil fuels or renewables. The use of bio-ethanol as an ethylene precursor improves the green profile. google.com

Industrial and Scalable Production Research of Carbyl Sulfate

Research into the industrial and scalable production of carbyl sulfate has led to several established methods designed for high yield and process control.

The most common industrial process involves the reaction of ethylene and sulfur trioxide in the vapor phase. This method is noted for being highly exothermic (approximately 800 kcal/kg) but results in a nearly quantitative yield of carbyl sulfate. nih.gov The product from this industrial process is typically a water-clear liquid with a melting range of 102 to 108 °C. nih.gov

An alternative scalable method, detailed in patent literature, employs liquid sulfur dioxide as a reaction medium. google.com In this process, a solution of sulfur trioxide in liquid sulfur dioxide is reacted with ethylene. The use of liquid sulfur dioxide is a key innovation for process control; its low boiling point helps to dissipate the intense heat of reaction, preventing overheating and potential side reactions. google.com This method also reports high yields, with carbyl sulfate obtained in crystalline form at a yield of 90% of the theoretical value. google.com This process can also be adapted to use ethylene precursors like ethyl alcohol. google.com

The following table summarizes and compares key aspects of these two scalable production methods.

FeatureVapor-Phase ProcessLiquid Sulfur Dioxide Process
Reactants Ethylene, Sulfur TrioxideEthylene (or precursor like Ethanol), Sulfur Trioxide google.com
Phase Gas/Vapor Phase nih.govLiquid Phase google.com
Solvent NoneLiquid Sulfur Dioxide google.com
Temperature Control Requires significant cooling to manage high exothermicity. nih.govInherently controlled by the boiling point of liquid SO₂ (-10 °C), preventing overheating. google.com
Reported Yield Nearly quantitative nih.gov90% of theoretical google.com
Product Form Clear Liquid nih.govCrystalline Magma google.com

Chemical Reactivity and Reaction Mechanisms of 1,3,2,4 Dioxadithiane 2,2,4,4 Tetraoxide

Ring-Opening Reactions and Derivatization

The strained cyclic sulfate (B86663) ester structure of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide makes it highly susceptible to ring-opening reactions. This reactivity is the foundation for its use in derivatization, allowing for the introduction of functional groups into other molecules.

Nucleophilic Attack and Ring Cleavage Mechanisms

The principal reaction mechanism for this compound is nucleophilic attack, which leads to the cleavage of the heterocyclic ring. Research has shown that nucleophiles can attack the molecule at two primary sites: the carbon atoms or the sulfur atoms of the sulfate groups. researchgate.net

When the nucleophilic attack occurs at one of the carbon atoms, the reaction proceeds via an SN2 substitution mechanism. stackexchange.comechemi.com This results in the opening of the ring and the formation of a covalent bond between the nucleophile and the carbon atom, with the sulfate group acting as a leaving group. For instance, the reaction with weak bases such as alcohols follows this pathway. researchgate.netwku.edu

Alternatively, nucleophilic attack can occur at one of the sulfur atoms. researchgate.net This pathway is observed in reactions such as the base-catalyzed hydrolysis of substituted carbyl sulfates, where the nucleophile (e.g., a hydroxide (B78521) ion) attacks the sulfur atom, leading to cleavage of the sulfur-oxygen bond within the ring. researchgate.net The choice of reaction site depends on the nature of the nucleophile and the specific reaction conditions.

The general mechanism of nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon, changing its hybridization from sp² to sp³ and forming a tetrahedral intermediate. ncert.nic.in

Formation of Ethionic Acid and Isethionic Acid Derivatives

The hydrolysis of this compound is a well-documented ring-opening reaction that produces important sulfonic acid derivatives. The reaction with water proceeds in a stepwise manner. acs.org

In the initial step, a water molecule acts as a nucleophile, attacking the ring and causing it to open. This first hydrolysis step yields ethionic acid (HOSO₂OCH₂CH₂SO₃H). acs.orgwikipedia.org Ethionic acid is a difunctional molecule, containing both a sulfate ester group and a sulfonic acid group.

Under further hydrolysis conditions, the sulfate ester group in ethionic acid is cleaved, resulting in the formation of isethionic acid (HOCH₂CH₂SO₃H) and sulfuric acid. acs.orgwikipedia.org This two-step hydrolysis pathway provides a synthetic route to these valuable sulfonated compounds from ethylene (B1197577) and sulfur trioxide via the carbyl sulfate intermediate. google.com

Table 1: Products of Carbyl Sulfate Hydrolysis
ReactantReaction ConditionIntermediate ProductFinal Product
This compoundInitial Hydrolysis (H₂O)Ethionic Acid-
Ethionic AcidFurther Hydrolysis (H₂O)-Isethionic Acid

Role as an Oxidizing Agent in Organic Transformations

While this compound is formed from the potent oxidizing and sulfonating agent sulfur trioxide, it does not typically function as an oxidizing agent itself. Its chemical reactivity is overwhelmingly characterized by its nature as an electrophile, specifically an alkylating agent. The sulfur atoms are in their highest oxidation state (+6) and are, therefore, not readily oxidized further. The compound's utility in organic transformations stems from its ability to be attacked by nucleophiles, rather than to accept electrons from other species.

Alkylating Properties and Mechanistic Investigations

The most significant chemical property of this compound is its function as a potent alkylating agent. wikipedia.orgbritannica.com Alkylating agents are reactive compounds that introduce an alkyl group into a substrate molecule. britannica.comarkat-usa.org In the case of carbyl sulfate, it acts as a 2-hydroxyethyl or 2-sulfatoethylating agent.

The high reactivity of this cyclic sulfate ester as an alkylating agent is attributed to the significant ring strain and the excellent leaving group ability of the sulfate moiety. The mechanism of alkylation is typically a bimolecular nucleophilic substitution (SN2) reaction. nih.govnih.govnih.gov In this process, a nucleophile attacks one of the electrophilic methylene (B1212753) (-CH₂-) carbons, leading to the cleavage of a carbon-oxygen bond and the opening of the ring. This reactivity is analogous to other well-known alkylating agents like dimethyl sulfate, which also react via an SN2 mechanism. nih.govwikipedia.org

A wide range of nucleophiles are susceptible to alkylation by carbyl sulfate, including amines, phenols, and thiols. wikipedia.org The reaction provides an effective method for introducing the -CH₂CH₂- moiety, which can bear either a hydroxyl or a sulfate group, depending on the subsequent workup.

Table 2: Alkylation Reactions with this compound
Nucleophile (Nu-H)Reaction TypeProduct Structure (after ring opening)
Alcohol (R-OH)O-AlkylationR-O-CH₂CH₂-OSO₃H
Amine (R-NH₂)N-AlkylationR-NH-CH₂CH₂-OSO₃H
Thiol (R-SH)S-AlkylationR-S-CH₂CH₂-OSO₃H

Other Significant Reaction Pathways

Beyond simple hydrolysis and alkylation of small molecules, the reactivity of this compound extends to macromolecular substrates.

Reactions with Hydroxyl-Containing Polymers for Sulfonic Group Introduction

The ability of this compound to react with alcohols can be extended to polymers that contain hydroxyl (-OH) functional groups, such as cellulose (B213188) or polyvinyl alcohol (PVA). wku.eduwikipedia.orgpreprints.org This reaction serves as a method for the chemical modification of these polymers, specifically for the introduction of sulfonic acid functionalities.

The reaction proceeds via nucleophilic attack of the polymer's hydroxyl groups on the electrophilic carbon of the carbyl sulfate ring. This results in the covalent attachment of the opened ring to the polymer backbone through an ether linkage, yielding a sulfate ester side chain (-O-CH₂CH₂-OSO₃H). Subsequent hydrolysis of this sulfate ester can generate a terminal sulfonic acid group (-SO₃H) if desired.

This process, known as sulfonation, can significantly alter the properties of the polymer, for example, by increasing its hydrophilicity and ion-exchange capacity. aip.org The modification of polymers like polystyrene and poly(arylene ether sulfone) through sulfonation is a common strategy to produce materials for applications such as proton-exchange membranes. researchgate.netmdpi.comvt.edu The reaction of carbyl sulfate with hydroxyl-containing polymers represents a specific pathway to achieve similar functionalization.

Cycloaddition Reactions and Related Chemistry

This compound, commonly known as carbyl sulfate or ethionic anhydride, is a highly reactive cyclic sulfate. While direct participation of carbyl sulfate in cycloaddition reactions is not extensively documented in readily available literature, its significant role as a precursor to key reactants in cycloaddition chemistry, particularly vinylsulfonates, is well-established. This section will focus on the cycloaddition reactions of these derivatives, which are directly synthesized from carbyl sulfate, thereby linking its chemical utility to this important class of reactions.

The primary mode of reactivity of carbyl sulfate that leads to cycloaddition chemistry involves its conversion to vinylsulfonates. These compounds are excellent dienophiles and dipolarophiles due to the electron-withdrawing nature of the sulfonate group, which activates the vinyl moiety for participation in various pericyclic reactions.

A significant application of vinylsulfonates derived from carbyl sulfate is in intramolecular Diels-Alder reactions. These reactions are powerful tools for the construction of complex polycyclic systems, often with high stereocontrol. The general strategy involves the synthesis of a molecule containing both a diene and a vinylsulfonate group (the dienophile), which then undergoes an intramolecular [4+2] cycloaddition to form a bicyclic sultone.

Research has demonstrated that vinylsulfonates can be effectively utilized as dienophiles in intramolecular Diels-Alder reactions to achieve control over side-chain chirality. The resulting cycloadducts, which are sultones (cyclic sulfonates), can be further transformed through oxidative or reductive desulfurization, enhancing the synthetic utility of this methodology. tandfonline.com

The intramolecular Diels-Alder reactions of vinylsulfonates often require thermal conditions or the application of high pressure to proceed efficiently. High-pressure conditions, in particular, have been shown to promote these cycloadditions at ambient temperatures, leading to excellent yields of the corresponding sultones and sultams (in the case of vinylsulfonamides). The stereoselectivity of these reactions can also be influenced by the reaction pressure. researchgate.net

For instance, the intramolecular Diels-Alder reaction of various trienes tethered to a vinylsulfonate dienophile can be induced to form bicyclic sultones. The stereochemical outcome of these reactions is a key aspect of their synthetic utility.

Table 1: Examples of Intramolecular Diels-Alder Reactions of Vinylsulfonate Derivatives

Diene SystemDienophileProductReaction ConditionsYield (%)Reference
Cyclohexa-1,3-diene tethered to vinylsulfonateIntramolecularFused bicyclic sultoneHigh pressure (13 kbar)High researchgate.net
Acyclic 1,3-diene tethered to vinylsulfonateIntramolecularFused bicyclic sultoneThermal or high pressureGood to Excellent researchgate.net

In addition to Diels-Alder reactions, vinylsulfonates can participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions. For example, vinylsulfonates have been shown to be excellent dipolarophiles for carbonyl ylides generated from diazoketones in rhodium-catalyzed intramolecular cycloadditions, yielding polycyclic sultones with high diastereoselectivity.

While the direct use of this compound as a reactant in cycloaddition reactions is not a prominent feature of its known chemistry, its role as a key starting material for the synthesis of activated dienophiles like vinylsulfonates is of significant importance. The subsequent cycloaddition reactions of these derivatives provide a powerful and versatile strategy for the synthesis of complex cyclic and polycyclic molecules.

Computational and Theoretical Investigations of 1,3,2,4 Dioxadithiane 2,2,4,4 Tetraoxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide are not prominently available.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and conformational preferences of molecules. While DFT has been applied to study the trimerization of sulfur trioxide (SO₃) and the interaction of sulfonate groups with cations, specific DFT studies detailing the bond lengths, bond angles, and conformational analysis of the this compound ring system have not been identified in the surveyed literature. Such studies would be invaluable for understanding the stability and reactivity of this six-membered ring containing two sulfur atoms in a +6 oxidation state.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters of this compound

ParameterValue
Bond Lengths (Å)
S-O (ring)Data not available
S-O (exocyclic)Data not available
C-OData not available
C-CData not available
Bond Angles (°) **
O-S-O (ring)Data not available
O-S-O (exocyclic)Data not available
S-O-CData not available
O-C-CData not available
Dihedral Angles (°) **
O-S-C-CData not available
C-O-S-OData not available

Note: This table is a template. No published data from DFT calculations for this compound could be located to populate it.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical methods are crucial for elucidating the electronic characteristics of a molecule, such as its dipole moment, polarizability, and orbital energies. While abstracts of some studies mention the use of these methods for understanding intermolecular interactions in related systems, specific published data on the electronic properties of this compound are absent from the available literature.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValueMethod/Basis Set
Dipole Moment (Debye) Data not availableData not available
Polarizability (α) Data not availableData not available
HOMO Energy (eV) Data not availableData not available
LUMO Energy (eV) Data not availableData not available
HOMO-LUMO Gap (eV) Data not availableData not available

Note: This table is a template. No published data from ab initio or semi-empirical calculations for this compound could be located to populate it.

Reaction Mechanism Elucidation Through Computational Modeling

The formation of this compound is understood to occur from the reaction of ethylene (B1197577) with sulfur trioxide, potentially through a β-sultone intermediate. softbeam.net Computational modeling of this reaction pathway, including the determination of transition state geometries and activation energies, would provide significant insights. However, detailed theoretical studies on the mechanism of formation and subsequent reactions of this specific cyclic sulfate (B86663) are not available in the reviewed literature.

Theoretical Studies on Structure-Reactivity Relationships

The relationship between the structure of this compound and its reactivity as a sulfonating agent is an area ripe for theoretical investigation. Computational studies could map the electrostatic potential to identify electrophilic and nucleophilic sites, and calculate atomic charges to understand its reactivity patterns. At present, such specific theoretical studies on this compound have not been found.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,3,2,4 Dioxadithiane 2,2,4,4 Tetraoxide

Spectroscopic Methodologies

Spectroscopic methods are instrumental in determining the structural features of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide. These techniques provide insights into the molecular framework, vibrational modes, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: Due to the symmetrical nature of the this compound molecule, the four protons on the two methylene (B1212753) (-CH₂-) groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet. The chemical shift of these protons would be influenced by the adjacent electronegative oxygen and sulfonyl groups.

¹³C NMR Spectroscopy: Similarly, the two carbon atoms in the ethylene (B1197577) backbone of the molecule are also chemically equivalent. This would result in a single resonance in the ¹³C NMR spectrum. The chemical shift would be in the region typical for carbons bonded to electronegative atoms. While specific experimental data for this compound is not widely published, related cyclic sulfite (B76179) and sulfate (B86663) esters have been studied using NMR.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Comment
¹H~ 4.0 - 5.0Singlet (s)Protons are chemically equivalent due to molecular symmetry.
¹³C~ 60 - 80SingletCarbon atoms are chemically equivalent.

This table presents expected values based on the chemical structure and data from analogous compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the sulfonyl (SO₂) groups. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly intense and are a key diagnostic feature for sulfones and sulfates. Additionally, C-H stretching and bending vibrations of the methylene groups would be present. Studies on related organic sulfates show characteristic absorption bands for the S=O and S-O-C functional groups. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. The symmetric stretching of the SO₂ groups, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The analysis of sulfate-containing compounds by Raman spectroscopy is a well-established method for identifying the sulfate moiety. cas.cnnist.gov

Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
Asymmetric SO₂ Stretch~1350 - 1450WeakStrong
Symmetric SO₂ Stretch~1150 - 1250StrongStrong
C-O Stretch~1000 - 1200ModerateModerate
C-H Stretch (asymmetric)~2960ModerateModerate
C-H Stretch (symmetric)~2880ModerateModerate

This table presents expected vibrational frequencies based on the functional groups present and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

For this compound, with a molecular weight of 188.17 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 188. nih.govwikipedia.org The fragmentation pattern would likely involve the loss of stable neutral molecules such as sulfur trioxide (SO₃, 80 amu) and sulfur dioxide (SO₂, 64 amu). The study of fragmentation patterns of related sulfonate esters and cyclic sulfates can provide insights into the expected fragmentation pathways. nih.govnih.gov

Plausible Fragmentation Pathway:

A likely primary fragmentation step would be the cleavage of the ring to lose a molecule of sulfur trioxide, leading to a fragment ion. Further fragmentation could involve the loss of the second SO₃ molecule or other small fragments.

Ion m/z (expected) Possible Identity
[C₂H₄O₆S₂]⁺188Molecular Ion
[C₂H₄O₃S]⁺108[M - SO₃]⁺
[C₂H₄]⁺28[M - 2xSO₃]⁺
[SO₃]⁺80Sulfur Trioxide
[SO₂]⁺64Sulfur Dioxide

This table presents a plausible fragmentation pattern based on the chemical structure.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated compounds containing heteroatoms with non-bonding electrons, such as the oxygen and sulfur in this compound, can exhibit n → σ* transitions. However, these transitions are typically in the far UV region and may not be readily observable with standard instrumentation. The compound is described as a colorless substance, which suggests it does not have significant absorption in the visible range. wikipedia.org Without extensive conjugation, strong absorptions in the near UV-Vis range (200-800 nm) are not expected.

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For analysis by GC, the compound must be thermally stable enough to be vaporized without decomposition. Given its nature as a reactive intermediate, careful optimization of GC conditions, such as inlet temperature, would be necessary to prevent on-column degradation. The mass spectrometer detector would then provide fragmentation data to confirm the identity of the eluted compound. The analysis of sulfur-containing compounds in various matrices by GC is a well-established field. rsc.orgmdpi.comnih.govglobalresearchonline.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. This method would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and the conformation of the six-membered ring.

To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be generated, and from this, the atomic positions can be determined. mdpi.com

While specific crystallographic data for this compound is not widely available in the public domain, the type of information that would be obtained from such an analysis is outlined in the table below. This data would be invaluable for understanding the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding, that may be present.

Crystallographic ParameterInformation Provided
Crystal SystemThe basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com
Space GroupThe specific symmetry elements present in the crystal. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice. mdpi.com
VolumeThe volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated DensityThe theoretical density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Other Advanced Analytical Techniques for Structural Elucidation

In addition to HPLC and X-ray crystallography, a suite of other advanced analytical techniques is essential for the comprehensive structural elucidation of this compound.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂H₄O₆S₂). nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the fragmentation of diastereomeric 1,3-dioxa-2-silacyclohexanes has been shown to be dependent on the orientation of substituents, and similar stereochemical information could potentially be gleaned for the target compound. pleiades.online

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity of the atoms within the ring. These 2D NMR experiments reveal correlations between protons, between protons and the carbons to which they are attached, and between protons and carbons that are two or three bonds away, respectively. This suite of experiments would provide irrefutable evidence for the this compound structure.

Applications and Advanced Material Science Research Involving 1,3,2,4 Dioxadithiane 2,2,4,4 Tetraoxide

Applications in Organic Synthesis as a Chemical Reagent

The reactivity of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide, driven by the strained ring system, allows for its use as a versatile reagent in organic synthesis, primarily as a precursor for introducing specific functional groups and for the synthesis of complex molecules.

As an Oxidizing Agent in Selective Transformations

While the sulfur atoms in this compound are in a high oxidation state (+6), its primary role in organic synthesis is not as a direct oxidizing agent for selective transformations in the way that reagents like osmium tetroxide are used for dihydroxylation. nih.gov The scientific literature predominantly highlights its utility as an electrophilic reagent that undergoes ring-opening reactions rather than acting as a selective oxidant for other functional groups.

Precursor for Functional Group Introduction and Heterocycle Synthesis

The principal application of this compound in organic synthesis is as a precursor, where its ring-opening reactions with various nucleophiles introduce the sulfonate functional group. This reactivity is fundamental to the synthesis of a range of organic compounds, including sulfur-containing heterocycles.

The reaction with weak organic bases, such as alcohols and amines, exemplifies its role as an alkylating and sulfonylating agent. nih.govgoogle.com For instance, the reaction with amines is a key step in the synthesis of sulfonamides, a class of compounds with significant pharmacological activity. ekb.egbyjus.comlibretexts.org The general mechanism involves the nucleophilic attack of the amine on one of the carbon atoms of the dioxadithiane ring, leading to ring cleavage and the formation of a sulfonamide derivative.

Furthermore, derivatives of this compound are instrumental in the synthesis of various sulfur-containing heterocycles. nih.govresearchgate.net For example, the synthesis of 1,2,4-thiadiazinane 1,1-dioxides, a motif present in several biologically active molecules, can be achieved from precursors derived from reactions involving sulfonyl compounds. nih.govresearchgate.net

Role as an Intermediate in Fine Chemical Production

This compound is a pivotal intermediate in the industrial production of key fine chemicals, most notably vinylsulfonic acid and its derivatives, which are essential building blocks for various polymers.

Synthesis of Vinylsulfonic Acid and its Derivatives

The industrial production of vinylsulfonic acid heavily relies on the alkaline hydrolysis of this compound (carbyl sulfate). wikipedia.orgekb.egwikipedia.org This process is highly exothermic and requires careful control of temperature and pH. ekb.egwikipedia.org The reaction proceeds in two stages: first, the carbyl sulfate (B86663) is treated with an aqueous basic solution, such as sodium hydroxide (B78521) or calcium hydroxide, under controlled conditions to form the corresponding vinyl sulfonate salt. polysciences.com In the second stage, the vinyl sulfonate salt is acidified, typically with sulfuric acid, to yield vinylsulfonic acid. ekb.egwikipedia.org

Table 1: Reaction Parameters for the Synthesis of Vinylsulfonic Acid from Carbyl Sulfate

ParameterValue/ConditionSource(s)
Starting Material This compound (Carbyl Sulfate) wikipedia.orgekb.eg
Hydrolysis Agent Aqueous basic solution (e.g., NaOH, Ca(OH)₂) polysciences.com
pH during Hydrolysis 9 - 12 polysciences.com
Temperature during Hydrolysis 30 - 50°C polysciences.com
Reaction Enthalpy 1,675 kJ/kg ekb.egwikipedia.org
Acidification Agent Sulfuric Acid ekb.egwikipedia.org
Final Product Vinylsulfonic Acid wikipedia.orgekb.eg

Development of Anionic Comonomers

Vinylsulfonic acid, derived from this compound, is the simplest unsaturated sulfonic acid and serves as a crucial monomer in the preparation of highly acidic or anionic homopolymers and copolymers. wikipedia.orgwikipedia.org The activated carbon-carbon double bond in vinylsulfonic acid readily participates in polymerization reactions. wikipedia.org The resulting polymers, such as polyvinylsulfonic acid (PVSA), are polyelectrolytes with a high charge density due to the presence of sulfonate groups. nih.govpolysciences.com

These anionic polymers are used as comonomers with other vinyl and acrylic monomers to tailor the properties of the resulting materials for specific applications. wikipedia.orgrsc.org The incorporation of vinylsulfonic acid as a comonomer enhances properties such as hydrophilicity, ion-exchange capacity, and thermal stability. polysciences.comresearchgate.net

Polymer Chemistry and Material Science Innovations

The polymers derived from this compound, particularly polyvinylsulfonic acid and its copolymers, have found extensive applications in advanced materials science.

Polyvinylsulfonic acid is utilized in the development of ion-exchange resins and membranes due to its high ion-exchange capacity and proton conductivity. wikipedia.orgpolysciences.com These materials are critical components in technologies such as fuel cells, where they function as polymer electrolyte membranes (PEMs), and in water treatment processes. wikipedia.orgwikipedia.orgpolysciences.com

In the field of biomedical materials, hydrogels based on polyvinylsulfonic acid are being explored for drug delivery and wound dressing applications. nih.govrsc.orgresearchgate.net The high water absorption capacity and biocompatibility of these hydrogels make them suitable for creating moist wound environments that promote healing and for the controlled release of therapeutic agents. rsc.orgnih.gov For example, semi-interpenetrating network hydrogels composed of sterculia gum, polyvinylsulfonic acid, and polyvinyl pyrrolidone have been developed for doxycycline (B596269) delivery. rsc.org

Recent research has also highlighted the use of this compound as an electrolyte additive in lithium-ion batteries. chemicalbook.comfjcxtech.com Its presence in the electrolyte can improve the performance and cycle life of the batteries, particularly at high temperatures. researchgate.net

Furthermore, polymers containing vinylsulfonic acid are employed as dispersants, coatings, and adhesives, where they improve adhesion and hydrophilicity. polysciences.com They are also used as stabilizers in drilling fluids for the oil and gas industry, enhancing their thermal and salt resistance. researchgate.net

Table 2: Applications of Polymers Derived from this compound

Application AreaSpecific UseKey Properties Conferred by the PolymerSource(s)
Energy Polymer Electrolyte Membranes (PEMs) for Fuel CellsHigh proton conductivity, ion-exchange capacity wikipedia.orgwikipedia.orgpolysciences.com
Electrolyte additive for Lithium-ion batteriesImproved high-temperature cycling performance researchgate.netchemicalbook.com
Biomedical Hydrogels for drug delivery and wound dressingBiocompatibility, high swelling capacity, controlled release nih.govrsc.orgresearchgate.net
Water Treatment Ion-exchange resins, FlocculantsIon-exchange capacity, dispersant properties wikipedia.orgpolysciences.com
Coatings & Adhesives Additive to improve surface propertiesImproved adhesion and hydrophilicity polysciences.com
Industrial Processes Stabilizers for drilling fluidsEnhanced thermal and salt resistance researchgate.net
Polymeric acid catalystsAcidic functional groups for catalysis wikipedia.orgpolysciences.com

Integration into Polysulfone Synthesis through Ring-Opening Polymerization

Polysulfones are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. routledge.com The synthesis of polysulfones can be achieved through various methods, including the radical ring-opening polymerization of cyclic sulfone monomers. mdpi.com This approach is of particular interest as it can introduce functional groups and heteroatoms into the main chain of the resulting polymers, potentially imparting degradability and other desirable properties. mdpi.com

While direct and extensive research on the integration of this compound into polysulfone synthesis via ring-opening polymerization is not widely documented in publicly available literature, the chemistry of related cyclic sulfone derivatives provides a strong indication of its potential in this area. For instance, studies on the radical ring-opening polymerization of other cyclic sulfones, such as sulfolane (B150427) and sulfolene derivatives, have been investigated to produce polysulfones without the need for toxic gaseous monomers like sulfur dioxide. mdpi.com

The reactivity of this compound suggests its viability as a monomer in such polymerization reactions. The ring-opening of this compound would introduce a methylene (B1212753) disulfonate moiety into the polymer backbone. The presence of the sulfonyl groups is a defining characteristic of polysulfones. routledge.com Research into the functionalization of polysulfones often involves introducing sulfonic acid groups to modify properties like hydrophilicity, which is crucial for applications such as membranes for fuel cells. psu.edupolito.it The integration of a monomer like this compound could offer a direct route to sulfonated polysulfones.

Further research in this area could explore the polymerization conditions, such as the choice of initiator and solvent, and their effect on the resulting polymer's molecular weight and properties. The development of novel polysulfones through the ring-opening polymerization of this compound could lead to new materials with tailored characteristics for a range of advanced applications.

Development of Ion Exchange Materials

A significant area of application for this compound is in the development of ion exchange materials. These materials, which are polymers with charged functional groups, are widely used in water purification, separation processes, and catalysis. ecfr.govgoogle.com The sulfonic acid group (-SO₃H) is a common functional group in cation exchange resins.

Research has demonstrated two primary routes through which this compound is utilized in this field:

Direct Functionalization of Polymers: A US patent details a method for preparing an ion exchanger by reacting a totally porous organic synthetic crosslinked copolymer containing hydroxyl groups with 1,3,2,4-dioxadithiane-2,2,4,4-tetraoxide. google.com This reaction directly bonds sulfonic groups to the polymer backbone, creating a strongly acidic cation exchange resin suitable for high-speed liquid chromatography of biological substances. google.com This method provides a way to control the introduction of ion exchange sites onto a pre-formed polymer structure.

Monomer Synthesis for Ion Exchange Polymers: The compound, under its synonym "carbyl sulfate," serves as a key intermediate in the production of vinylsulfonic acid. ataman-chemicals.comatamanchemicals.comatamanchemicals.comwikipedia.org The process involves the alkaline hydrolysis of carbyl sulfate, which is produced from the reaction of ethylene (B1197577) and sulfur trioxide. ataman-chemicals.commdpi.com The resulting vinylsulfonic acid is a valuable monomer that can be polymerized to form polyvinylsulfonic acid. atamanchemicals.comwikipedia.org Polymers and copolymers of vinylsulfonic acid are used to create transparent membranes with high ion exchange capacity and proton conductivity, making them suitable for applications such as polymer electrolyte membranes (PEMs) in fuel cells. atamanchemicals.comatamanchemicals.comwikipedia.org Furthermore, vinylsulfonic acid can be grafted onto other polymer supports, like polystyrene, to produce highly acidic ion exchangers used as catalysts in chemical reactions such as esterification. ataman-chemicals.comatamanchemicals.comatamanchemicals.comwikipedia.org

The use of carbyl sulfate in the synthesis of vinylsulfonic acid is a well-established industrial process, though it is noted to be highly exothermic and requires careful control of temperature and pH. ataman-chemicals.comwikipedia.org One of the challenges mentioned in the context of green chemistry is the explosive nature of carbyl sulfate. mdpi.com

Application Pathway Description Key Research Finding Reference(s)
Direct Polymer FunctionalizationReaction of this compound with hydroxyl-containing copolymers.Creates a sulfonic acid-functionalized ion exchanger for chromatography. google.com
Monomer SynthesisAlkaline hydrolysis of "carbyl sulfate" to produce vinylsulfonic acid.Vinylsulfonic acid is a monomer for high-capacity ion exchange membranes and resins. ataman-chemicals.comatamanchemicals.comatamanchemicals.comwikipedia.orgmdpi.com

Potential in Conducting Polymers and Organic Semiconductors Research

Organic semiconductors are materials based on pi-bonded molecules or polymers that exhibit semiconducting properties. wikipedia.org They are the foundation of various electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors (OTFTs). researchgate.net While direct research on the use of this compound in conducting polymers and organic semiconductors is not prominent, its chemical nature suggests a potential role in this area through the synthesis of sulfonated polymers.

The introduction of sulfonate groups (-SO₃⁻) into a polymer backbone can significantly influence its properties. For example, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonic acid) (PEDOT:PSS) is one of the most widely used conducting polymers, where the sulfonic acid groups of PSS act as a charge-balancing dopant and enhance the polymer's solubility and film-forming properties in water. researchgate.net

Given that this compound can be used to introduce sulfonic acid groups onto polymer backbones or as a precursor to sulfonated monomers, it could potentially be employed to create novel conducting polymer systems. google.commdpi.com The sulfonation of semiconducting polymers can:

Improve Solubility and Processability: The hydrophilic nature of sulfonic acid groups can render otherwise insoluble conjugated polymers processable from more environmentally benign solvents like water or alcohols.

Influence Morphology and Doping: The presence of sulfonate groups can affect the solid-state packing and morphology of the polymer films, which in turn influences charge transport. They can also act as dopants to increase the conductivity of the material.

Enable Interfacial Modification: Sulfonated polymers can be used as interfacial layers in electronic devices to improve charge injection or extraction at the electrode-semiconductor interface.

Research into functionalized polysulfones has also touched upon their potential as semiconductors. routledge.com By synthesizing polysulfones with specific functional groups, it may be possible to tune their electronic properties for such applications. Therefore, the use of this compound in the synthesis of novel sulfonated polymers represents a plausible, albeit underexplored, avenue for the development of new materials for organic electronics.

Custom Synthesis and Contract Manufacturing Research for Specialized Applications

The specialized nature of this compound and its applications in advanced materials necessitates reliable and scalable synthesis methods. Research in this area has led to the development of several manufacturing processes, which are often the subject of patents and are offered as custom synthesis or contract manufacturing services by chemical companies.

Several patents detail various approaches to the synthesis of methylene methanedisulfonate. One common method involves the reaction of methanedisulfonic acid with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of a dehydrating agent. patsnap.com For instance, a process describes the reaction of methylene disulfonic acid and paraformaldehyde in an organic solvent that allows for the removal of water through azeotropic distillation. patsnap.com Another patented method describes the reaction of methylene disulfonyl chloride with a carbonate as an oxygen donor in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com A different approach detailed in another patent utilizes liquid sulfur trioxide as both a sulfonating and dehydrating agent, which is claimed to improve reaction efficiency and product purity by avoiding other organic solvents. google.com

The following table summarizes key parameters from a selection of patented synthesis methods for methylene methanedisulfonate:

Patent Reactants Solvent/Catalyst Reaction Conditions Yield
CN112574167BMethylene disulfonyl chloride, Potassium carbonateDichloromethane, DMAP10 °C, 12 hours68.3%
CN112574167BMethylene disulfonyl chloride, Cesium carbonateDichloromethane, DMAP40 °C, 12 hours77.6%
CN113801092BMethanesulfonic acid, Formaldehyde sourceLiquid sulfur trioxide60-120 °C, 1-12 hoursNot specified
CN103242211AMethylene disulfonic acid, ParaformaldehydeToluene (with water removal)120 °C, 2 hoursNot specified

These varied synthesis routes indicate active research into optimizing the production of this compound, focusing on improving yield, purity, and process safety. The compound is commercially available from several chemical suppliers who often provide custom synthesis and scale-up services for specialized applications in material science and other industries. tcichemicals.comtcichemicals.comsigmaaldrich.com

Investigation of Biological Activities and Biomedical Research Potential of Dioxadithiane Derivatives

Research on Antimicrobial Properties

There is currently no specific research available in the public domain detailing the antimicrobial properties of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide or its derivatives against various bacterial strains. While other heterocyclic compounds, such as certain thiadiazole derivatives, have demonstrated antibacterial effects, these findings cannot be extrapolated to the specific compound . nih.gov

Studies on Antifungal and Antiparasitic Activities

Similarly, a thorough search of scientific databases yields no studies focused on the antifungal or antiparasitic activities of This compound . The existing body of research on antifungal and antiparasitic agents is rich with investigations into various heterocyclic scaffolds. For instance, derivatives of 1,3,4-thiadiazole (B1197879) and 1,2,4-oxadiazole (B8745197) have shown promise as antifungal and anti-parasitic agents, including activity against Candida species and Toxoplasma gondii. nih.govmdpi.comnih.gov However, this research does not extend to the specific dioxadithiane tetraoxide isomer requested.

Exploration as a Scaffold for Medicinal Chemistry Research

The utility of a molecule as a scaffold in medicinal chemistry is determined by its structural features, synthetic accessibility, and its ability to be derivatized to interact with biological targets. Heterocyclic rings are common scaffolds in drug discovery due to their diverse chemical properties and ability to form various interactions with biomolecules. researchgate.net While oxadiazole and thiadiazole rings are considered privileged structures in medicinal chemistry, there is no evidence to suggest that This compound has been explored for this purpose. Its potential as a viable scaffold remains uninvestigated.

Mechanistic Studies of Biological Interactions at a Molecular Level

Understanding the mechanism of action at a molecular level is fundamental to drug development. Such studies involve identifying the specific cellular pathways or molecular targets with which a compound interacts. Given the absence of research on the biological activities of This compound , there are consequently no mechanistic studies available. Mechanistic insights have been pursued for other related sulfur- and oxygen-containing heterocycles, but these are not applicable to the compound of interest. nih.gov

Role in Chemical Biology Research

Chemical biology research utilizes small molecules as tools to probe and understand biological systems. There is no indication in the current scientific literature that This compound has been employed as a tool in this field of research.

Environmental Impact and Safety Research Perspectives of 1,3,2,4 Dioxadithiane 2,2,4,4 Tetraoxide

Degradation Pathways and Environmental Fate Studies

The environmental persistence and transformation of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide are dictated by its chemical reactivity, particularly its susceptibility to hydrolysis. As a cyclic sulfate (B86663) ester, it is a reactive alkylating agent. wikipedia.org

Hydrolysis: The primary and most well-documented degradation pathway for carbyl sulfate in an aqueous environment is hydrolysis. wikipedia.org The reaction proceeds in a stepwise manner. Initially, the cyclic diester hydrolyzes to form ethionic acid (2-hydroxyethanesulfonic acid hydrogen sulfate), which is a monoester. This intermediate can then undergo further hydrolysis to yield isethionic acid (2-hydroxyethanesulfonic acid). wikipedia.org The rate of hydrolysis for carbamates, a related class of compounds, has been shown to be significantly dependent on pH, with alkaline hydrolysis being a dominant mechanism above pH 7. clemson.edu While specific kinetic studies for carbyl sulfate are not widely available in public literature, its structure suggests a similar pH-dependent degradation. The industrial production of vinylsulfonic acid from carbyl sulfate leverages this reactivity through controlled alkaline hydrolysis. wikipedia.orgataman-chemicals.com

Broader Environmental Fate of Organosulfates: While specific biodegradation and photodegradation studies for this compound are not extensively documented, research on the broader class of organosulfates provides insight into potential environmental pathways. Organosulfates are known to be ubiquitous constituents of atmospheric aerosols and can undergo various transformations. chemsafetypro.comepa.gov These can include:

Atmospheric Oxidation: In the atmosphere, organosulfates can react with hydroxyl (HO•) radicals, leading to their transformation and the potential formation of inorganic sulfate. chemicalbook.comccme.caepa.gov The lifetime of an organosulfate against OH oxidation can be on the order of several days. chemsafetypro.com

Biotransformation: In soil and water, organosulfates could be subject to biotransformation. nih.gov Microbial sulfatase enzymes have the potential to cleave the sulfate ester bond, although the persistence of some organosulfates in the environment suggests this is not always a rapid process. nih.gov

Due to their charged nature after hydrolysis, the resulting sulfonic acids have a lower affinity for soils and are likely to be mobile in subsurface environments. nih.gov

Ecotoxicity and Hazard Assessment Research

Assessing the ecotoxicity of this compound is crucial for understanding its potential risk to aquatic ecosystems. It is important to distinguish this compound (CAS 503-41-3) from its isomer, 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide (CAS 99591-74-9), also known as Methylene (B1212753) Methanedisulfonate (MMDS), as ecotoxicity data is sometimes reported for the latter.

Hazard Classification: According to notifications made to the ECHA C&L Inventory, the isomer 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide is classified with several hazard statements, indicating its potential for environmental and health effects. wikipedia.orgprimescholars.com While these classifications are for the isomer, they provide an indication of the types of hazards associated with this class of cyclic sulfates.

Aquatic Toxicity of the Isomer 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS 99591-74-9): Specific, publicly available ecotoxicity data for this compound (CAS 503-41-3) is limited. However, data for its isomer (CAS 99591-74-9) is available and provides an indication of the potential toxicity, though direct extrapolation should be done with caution. chemicalbook.com

Note: The data presented is for the isomer 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS 99591-74-9) and should be considered indicative, not definitive, for this compound (CAS 503-41-3).

The toxic mode of action for some related compounds like the insecticide carbaryl (B1668338) involves the inhibition of the enzyme acetylcholinesterase in the nervous system of organisms. epa.gov Whether carbyl sulfate acts via a similar mechanism or through non-specific narcotic effects requires further investigation. ljmu.ac.uk

Green Chemistry Approaches in its Lifecycle

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Synthesis and Atom Economy: The primary industrial synthesis of carbyl sulfate involves the reaction of ethylene (B1197577) with sulfur trioxide in the vapor phase. wikipedia.org This reaction is reported to proceed in nearly quantitative yield. wikipedia.org From a green chemistry perspective, this is highly favorable as it demonstrates high atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.comstudypulse.au An addition reaction, like the one used to produce carbyl sulfate, can theoretically have a 100% atom economy, minimizing waste byproducts. studypulse.au

Alternative Reagents: The traditional synthesis uses ethylene and sulfur trioxide. Green chemistry research could explore alternative feedstocks or catalytic pathways. For instance, using ethylene-forming agents like ethanol (B145695) or diethyl ether is a known alternative. wikipedia.org Future research could focus on developing catalytic systems that allow the reaction to proceed under milder conditions or use less hazardous sulfonating agents than pure sulfur trioxide. wikipedia.org

Regulatory Science and Chemical Inventory Status Research

The regulatory status of a chemical provides information on how it is managed and controlled by governmental agencies. This compound (carbyl sulfate) is listed on several major chemical inventories.

United States: In the United States, the compound is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory. epa.govepa.govnih.gov Its presence on the inventory indicates that it is an "existing" chemical substance that can be manufactured, processed, or imported for commercial purposes in the U.S., subject to any applicable rules. chemradar.com The TSCA inventory is periodically updated to designate substances as "active" or "inactive" in commerce. environmentallawandpolicy.com

European Union: In Europe, the compound has an EC number (207-989-1) and is registered under the REACH regulation, as indicated by its presence in the ECHA C&L (Classification and Labelling) Inventory. regulations.gov The C&L Inventory is a database that contains classification and labeling information on notified and registered substances from manufacturers and importers. regulations.gov

The table below summarizes the key identifiers and inventory status.

Research into the regulatory science of this compound involves monitoring for any updates to its status, such as the implementation of Significant New Use Rules (SNURs) under TSCA or new harmonized classifications in the EU, which could impact its industrial use. regulations.govfederalregister.gov

Q & A

Basic Research Questions

Q. What are the key analytical methods to confirm the purity and structural integrity of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide?

  • Methodology : High-performance liquid chromatography (HPLC) is recommended for purity analysis (≥98.0% by HPLC) . Nuclear magnetic resonance (NMR) spectroscopy should be employed to verify the molecular structure, particularly to confirm the presence of sulfonyl groups and cyclic dioxadithiane backbone . Differential scanning calorimetry (DSC) can validate the melting point range (147–153°C), though discrepancies exist in literature (e.g., 151.5–152.5°C vs. 146–146.5°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation exposure (H330: fatal if inhaled) . Store the compound in airtight containers under inert gas (nitrogen/argon) at 2–8°C to prevent degradation . Avoid contact with incompatible materials like strong oxidizing agents, as hazardous reactions may occur .

Q. How can researchers mitigate discrepancies in reported melting points and CAS registry numbers?

  • Methodology : Cross-validate literature sources using authoritative databases (e.g., PubChem, EPA DSSTox). The primary CAS number is 99591-74-9, supported by safety data sheets and synthesis studies . Conflicting CAS numbers (e.g., 503-41-3) may arise from mislabeling or structural isomerism; verify via spectroscopic comparison .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in enhancing lithium-ion battery performance?

  • Methodology : Electrochemical testing (cyclic voltammetry, impedance spectroscopy) should evaluate its efficacy as an electrolyte additive. Focus on metrics like capacity retention at elevated temperatures (e.g., 60°C) and cycle life extension. Evidence suggests it inhibits Mn dissolution from lithium manganese oxide cathodes, reducing electrode impedance . Control experiments should compare performance against standard additives (e.g., 1,3-propanesulfonate) .

Q. How can mechanistic studies elucidate its organ protection effects in toxicological models?

  • Methodology : Use in vitro assays (e.g., hepatic cell lines) to assess cytotoxicity thresholds (LD₅₀: 300–2000 mg/kg orally) . Investigate reactive oxygen species (ROS) modulation via fluorescence probes. In vivo studies should monitor biomarkers of organ damage (e.g., serum creatinine for kidney toxicity) under controlled dosing regimens .

Q. What synthetic routes are viable for large-scale production while minimizing hazardous byproducts?

  • Methodology : Optimize oxidation of methylene methanedisulfonate precursors using hydrogen peroxide or peracids under controlled pH and temperature . Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization from anhydrous solvents to achieve ≥99.9% purity . Pilot-scale reactors should incorporate real-time impurity tracking (e.g., LC-MS) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported thermal stability and decomposition products?

  • Methodology : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) can identify decomposition pathways (e.g., SO₂ release at >200°C) . Conflicting melting points (146–153°C) may stem from polymorphic forms or residual solvents; use single-crystal X-ray diffraction to resolve structural variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide
Reactant of Route 2
1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.